molecular formula C17H13FN4O B2632556 N-[(1E)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]-4-fluorobenzamide CAS No. 860789-63-5

N-[(1E)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]-4-fluorobenzamide

Cat. No.: B2632556
CAS No.: 860789-63-5
M. Wt: 308.316
InChI Key: UFCDKOGFRPKOLO-FOCLMDBBSA-N
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Description

N-[(1E)-1,2-Dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]-4-fluorobenzamide is a synthetic organic compound featuring a dicyanoethenyl backbone, a 2,5-dimethylpyrrole moiety, and a 4-fluorobenzamide group. The (1E)-configuration denotes the trans arrangement of substituents around the ethenyl double bond, which influences molecular geometry and intermolecular interactions.

Properties

IUPAC Name

N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O/c1-11-3-4-12(2)22(11)16(10-20)15(9-19)21-17(23)13-5-7-14(18)8-6-13/h3-8H,1-2H3,(H,21,23)/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCDKOGFRPKOLO-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C(=C(C#N)NC(=O)C2=CC=C(C=C2)F)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(N1/C(=C(\C#N)/NC(=O)C2=CC=C(C=C2)F)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Initial Synthesis:

    • Begin with the formation of the 2,5-dimethyl-1H-pyrrole through condensation of suitable aldehydes with ammonia or primary amines under controlled conditions.

    • Introduce the cyano groups through a nitrile-forming reaction, commonly via cyanation reactions using reagents like potassium cyanide or sodium cyanide under alkaline conditions.

  • Formation of the Enone Structure:

    • Create the enone (eth-1-en-1-yl) component through aldol condensation of the nitrile-substituted pyrrole with an appropriate aldehyde or ketone.

    • Ensure conditions support the formation of the (1E)-configuration to obtain the desired stereoisomer.

  • Coupling with Fluorobenzamide:

    • Achieve the final compound by coupling the enone intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine, promoting the formation of the amide bond.

Industrial Production Methods:

  • Industrially, these reactions are often conducted in large reactors with precise temperature and pH control to maximize yield and purity.

  • Use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation:

    • The compound can undergo oxidative transformations, particularly at the pyrrole ring, leading to various oxygenated derivatives.

    • Common oxidizing agents include permanganate, dichromate, and peroxides under acidic or basic conditions.

  • Reduction:

    • Reduction of the cyano groups to primary amines can be achieved using hydrogenation with catalysts like palladium on carbon or borane reagents.

    • The enone moiety is also susceptible to reduction, typically forming saturated or partially saturated products.

  • Substitution:

    • Electrophilic aromatic substitution reactions can occur on the fluorobenzamide ring, with potential for halogenation, nitration, or sulfonation depending on the reagents used (e.g., bromine, nitric acid, or sulfuric acid).

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate in basic medium, hydrogen peroxide in acidic medium.

  • Reduction: Palladium on carbon in hydrogen gas, borane-tetrahydrofuran complex.

  • Substitution: Bromine in acetic acid, concentrated nitric acid.

Major Products Formed:

  • Oxidation products such as hydroxylated pyrrole derivatives.

  • Reduced forms of cyano groups leading to primary amines.

  • Substituted fluorobenzamide derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

  • Employed in studies of reaction mechanisms and stereochemistry.

Biology:

  • Investigated for its potential as a ligand in biological assays and protein binding studies.

Medicine:

  • Explored for its pharmacological properties, particularly in drug design and development.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

  • Possible applications in the development of new materials for electronics and optoelectronics.

Mechanism of Action

  • Compared to other cyano-substituted pyrroles, N-[(1E)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]-4-fluorobenzamide exhibits unique properties due to the presence of the fluorobenzamide group, which can influence its reactivity and biological activity.

  • Similar compounds include those with variations in the pyrrole substituents or different halogenated benzamide groups.

Comparison with Similar Compounds

Core Structural Differences

The compound is compared below with three analogs (Table 1):

Table 1: Structural Comparison of Target Compound and Analogs

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 4-fluorobenzamide, (1E)-dicyanoethenyl C₁₉H₁₆FN₅O* ~323.37 (estimated) E-configuration, fluorinated aromatic ring
N-[(1Z)-1,2-Dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]cyclohexanecarboxamide Cyclohexanecarboxamide, (1Z)-dicyanoethenyl C₁₇H₂₀N₄O 296.37 Z-configuration, non-aromatic carboxamide
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide 2,5-dioxopyrrolidinyl C₁₈H₂₀N₄O₃ 340.38 Lactam substituent, galactosylation modulation
D-11: N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide 4-fluorobenzyl, dihydropyridinone C₂₄H₂₅FN₄O₂ 428.48 Fluorinated benzyl group, heterocyclic backbone

*Estimated based on substituent differences from .

Substituent Effects on Properties

  • The Z/E isomerism also impacts geometry: the E-configuration may favor planar arrangements, optimizing π-π stacking with aromatic biological targets.
  • Biological Relevance: The analog in demonstrates that pyrrole-containing benzamides can modulate galactosylation in monoclonal antibodies (mAbs).
  • Solubility and Stability: The cyclohexanecarboxamide analog () is non-aromatic, likely improving lipid solubility compared to the fluorobenzamide derivative. However, the fluorine atom in the target compound could enhance metabolic stability by resisting oxidative degradation .

Biological Activity

N-[(1E)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]-4-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

  • IUPAC Name: N-[(E)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethenyl]-4-fluorobenzamide
  • Molecular Formula: C15H12N4F
  • Molecular Weight: 296.35 g/mol
  • CAS Number: 861209-98-5

The biological activity of this compound appears to be linked to its ability to interact with various cellular pathways:

  • Cell Growth Inhibition: The compound has been shown to suppress cell growth in certain cancer cell lines. This effect is likely mediated through the modulation of metabolic pathways that regulate cellular proliferation and survival .
  • Increased ATP Production: Research indicates that this compound enhances the glucose uptake rate in cells, leading to increased levels of intracellular adenosine triphosphate (ATP), which is crucial for energy metabolism .
  • Impact on Monoclonal Antibody Production: The compound has demonstrated the ability to improve the production of monoclonal antibodies (mAbs) in cell cultures by optimizing cell-specific productivity while maintaining cell viability . This suggests potential applications in biopharmaceutical manufacturing.

Study 1: Effects on Cell Cultures

A study investigated the effects of N-[(1E)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethenyl]-4-fluorobenzamide on recombinant Chinese hamster ovary (rCHO) cells. The results indicated:

  • Cell Viability: The compound maintained cell viability over extended culture periods.
  • mAb Concentration: Final mAb concentrations reached 1,098 mg/L under treatment conditions, which was 1.5-fold higher than control conditions.
ConditionFinal mAb Concentration (mg/L)Cell-Specific Productivity (pg/cell/day)
Control7327.1
MPPB Added109811

Study 2: Structure–Activity Relationship

The structure–activity relationship (SAR) analysis revealed that specific structural components of the compound significantly influence its biological activity. The presence of the 2,5-dimethylpyrrole moiety was identified as a critical element enhancing productivity in mAb production .

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